molecular formula C22H15FN4O2 B11552182 N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide

N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide

Cat. No.: B11552182
M. Wt: 386.4 g/mol
InChI Key: WJRQBSUJXNHVIB-AFUMVMLFSA-N
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Description

N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide is a complex organic compound with a unique structure that includes a benzamide core, a fluorine atom, and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-aminobenzoic acid to form an intermediate, which is then reacted with 4-cyanobenzaldehyde and hydrazine hydrate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide is unique due to the presence of the cyanobenzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15FN4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-2-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C22H15FN4O2/c23-18-11-9-17(10-12-18)21(28)26-20-4-2-1-3-19(20)22(29)27-25-14-16-7-5-15(13-24)6-8-16/h1-12,14H,(H,26,28)(H,27,29)/b25-14+

InChI Key

WJRQBSUJXNHVIB-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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